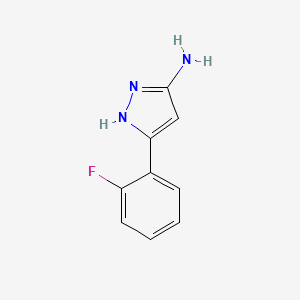
1-Bromo-2,4-dimetil-3-nitrobenceno
Descripción general
Descripción
1-Bromo-2,4-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzene, featuring a bromine atom, two methyl groups, and a nitro group attached to the benzene ring.
Aplicaciones Científicas De Investigación
1-Bromo-2,4-dimethyl-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients (APIs).
Materials Science: It is utilized in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
Target of Action
Nitrobenzene compounds are generally known to interact with various enzymes and proteins within the cell .
Mode of Action
The mode of action of 1-Bromo-2,4-dimethyl-3-nitrobenzene involves a series of reactions. This is followed by a conversion from the nitro group to an amine, and finally, a bromination .
Biochemical Pathways
Nitrobenzene compounds are known to participate in various biochemical reactions, including redox reactions and electron transfer processes .
Result of Action
Nitrobenzene compounds are generally known to cause oxidative stress and potential cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2,4-dimethyl-3-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dimethyl-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Bromination: The bromine atom is introduced using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Industrial Production Methods: Industrial production of 1-Bromo-2,4-dimethyl-3-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2,4-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Substitution: Formation of 2,4-dimethyl-3-nitroanisole.
Reduction: Formation of 2,4-dimethyl-3-aminobenzene.
Oxidation: Formation of 2,4-dimethyl-3-nitrobenzoic acid.
Comparación Con Compuestos Similares
1-Bromo-2,4-dinitrobenzene: Contains two nitro groups, making it more electron-deficient and reactive towards nucleophiles.
1-Bromo-2,4-dimethylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
2,4-Dimethyl-1-nitrobenzene: Similar structure but without the bromine atom, affecting its chemical behavior.
Uniqueness: 1-Bromo-2,4-dimethyl-3-nitrobenzene is unique due to the combination of substituents on the benzene ring, which imparts specific reactivity and properties. The presence of both electron-donating (methyl groups) and electron-withdrawing (nitro group) substituents allows for diverse chemical transformations and applications .
Propiedades
IUPAC Name |
1-bromo-2,4-dimethyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRGPLOPZIPERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292212 | |
| Record name | 1-Bromo-2,4-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39053-43-5 | |
| Record name | 1-Bromo-2,4-dimethyl-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39053-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,4-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)
![5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1333910.png)
![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)
![4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333918.png)
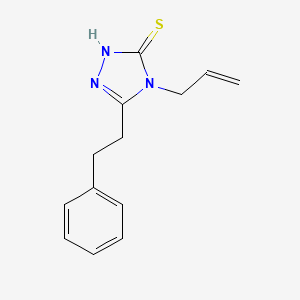
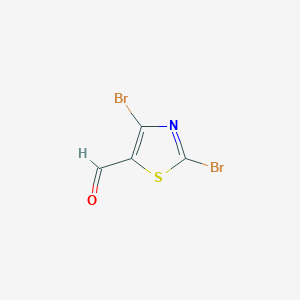
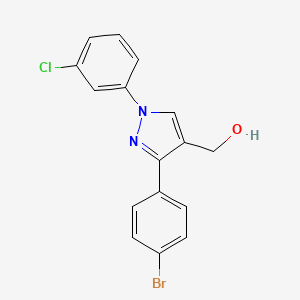
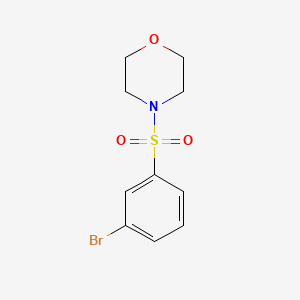

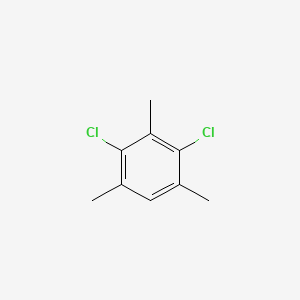
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)
